molecular formula C9H10F2N2 B8474127 [1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine

[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine

Cat. No. B8474127
M. Wt: 184.19 g/mol
InChI Key: MEWXHTOZFDLMCJ-UHFFFAOYSA-N
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Description

[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine is a useful research compound. Its molecular formula is C9H10F2N2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(5-12)1-2-9/h3-4H,1-2,5,12H2

InChI Key

MEWXHTOZFDLMCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=NC=C2F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3,5-Difluoro-4-pyridyl)cyclopropanecarbonitrile (3.74 g, 20.8 mmol) was dissolved in Toluene (69.2 mL). At −10° C. DIBAL-H in Toluene 1.0M (43.6 mL, 43.6 mmol) was added dropwise to the yellow solution. The reaction mixture was stirred 30 min at −10° C. The mixture was then cooled down to −65° C. At −65° C. NaBH4 (4.81 g, 125 mmol) was added, then carefully 50 mL MeOH. The reaction mixture was stirred 1 h at −50° C., after approximately 30 min a sudden and strong gas evolution occurred and the temperature rose to −30° C. The reaction mixture was poured into 200 mL of 1M potassium sodium tartrate. The pale yellow solution was extracted 3 times with Ether. The combined organic phases were washed with brine and dried with Na2SO4, filtrated and the filtrate evaporated that gave a colorless mixture of oil and solid (3.95 g). The residue was dissolved in Ether and extracted with 4N HCl. The water layer was put to pH=10 with NaOH 30% in water until a white suspension appeared. The suspension was filtrated and washed with ether. The water layer from the filtrate was extracted 3 times with ether. The combined organic layers were dried with Na2SO4, filtrated and evaporated. The residue was a colorless mixture of oil and solid. The mixture was triturated with Ether and the solid was filtrated, the filtrate evaporated which gave the desired product as colorless oil (1.383 g).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
69.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.81 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
3.95 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

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